10,16-bis(3,5-dichlorophenyl)-13-hydroxy-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 10,16-bis(3,5-dichlorophenyl)-13-hydroxy-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene
Brand Name: Vulcanchem
CAS No.: 1706463-50-4
VCID: VC2751641
InChI: InChI=1S/C32H17Cl4O3PS/c33-21-9-19(10-22(34)15-21)27-13-17-5-1-3-7-25(17)29-30-26-8-4-2-6-18(26)14-28(20-11-23(35)16-24(36)12-20)32(30)39-40(37,41)38-31(27)29/h1-16H,(H,37,41)
SMILES: C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)C6=CC(=CC(=C6)Cl)Cl)OP(=S)(O3)O)C7=CC(=CC(=C7)Cl)Cl
Molecular Formula: C32H17Cl4O3PS
Molecular Weight: 654.3 g/mol

10,16-bis(3,5-dichlorophenyl)-13-hydroxy-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene

CAS No.: 1706463-50-4

Cat. No.: VC2751641

Molecular Formula: C32H17Cl4O3PS

Molecular Weight: 654.3 g/mol

* For research use only. Not for human or veterinary use.

10,16-bis(3,5-dichlorophenyl)-13-hydroxy-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene - 1706463-50-4

Specification

CAS No. 1706463-50-4
Molecular Formula C32H17Cl4O3PS
Molecular Weight 654.3 g/mol
IUPAC Name 10,16-bis(3,5-dichlorophenyl)-13-hydroxy-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene
Standard InChI InChI=1S/C32H17Cl4O3PS/c33-21-9-19(10-22(34)15-21)27-13-17-5-1-3-7-25(17)29-30-26-8-4-2-6-18(26)14-28(20-11-23(35)16-24(36)12-20)32(30)39-40(37,41)38-31(27)29/h1-16H,(H,37,41)
Standard InChI Key WIBYKZHXRJDMBB-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)C6=CC(=CC(=C6)Cl)Cl)OP(=S)(O3)O)C7=CC(=CC(=C7)Cl)Cl
Canonical SMILES C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)C6=CC(=CC(=C6)Cl)Cl)OP(=S)(O3)O)C7=CC(=CC(=C7)Cl)Cl

Introduction

Chemical Identity and Classification

Molecular Identification

The compound 10,16-bis(3,5-dichlorophenyl)-13-hydroxy-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene is registered with CAS number 1706463-50-4, providing a unique identifier in chemical databases and literature. This identification is crucial for researchers seeking to access information about this specific compound. The compound belongs to the class of organophosphorus compounds, specifically those containing phosphonothioate functional groups, which are characterized by a phosphorus atom bonded to oxygen, sulfur, and carbon atoms in specific arrangements.

The IUPAC name, though lengthy, provides precise information about the compound's structure according to standardized chemical nomenclature rules. The name indicates the presence of a pentacyclic core structure (pentacyclo[13.8.0.02,11.03,8.018,23]tricosa), two 3,5-dichlorophenyl substituents, and a phosphorus center with specific bonding arrangements. The Standard InChI identifier also serves as a machine-readable representation of the compound's structure, facilitating its identification in chemical databases and computational analysis.

Structural Characteristics

This compound features a complex pentacyclic core structure with two 3,5-dichlorophenyl substituents at positions 10 and 16. The central structural element includes a phosphorus atom that is part of a unique arrangement designated as 13λ5-phospha, indicating a pentavalent phosphorus center. This phosphorus atom is bonded to oxygen atoms at positions 12 and 14, forming dioxa bridges within the pentacyclic framework.

The sulfanylidene (=S) and hydroxy (-OH) groups attached to the phosphorus atom create a phosphonothioate functional group (P(=S)(OH)), which is a significant determinant of the compound's chemical reactivity. The declaration "tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene" in the IUPAC name indicates the presence of ten double bonds at specific positions in the pentacyclic system, contributing to the compound's rigidity and potential for π-electron delocalization.

Physicochemical Properties and Characterization

Basic Physical Properties

The compound possesses specific physicochemical properties that define its behavior in various environments and experimental conditions. Table 1 summarizes the key properties of this compound based on available data.

Table 1: Key Physicochemical Properties

PropertyValueNotes
Molecular FormulaC32H17Cl4O3PSContains 32 carbon atoms, 17 hydrogen atoms, 4 chlorine atoms, 3 oxygen atoms, 1 phosphorus atom, and 1 sulfur atom
Molecular Weight654.3 g/molRelatively high molecular weight due to complex structure and presence of chlorine atoms
Physical StateSolidInferred based on similar organophosphorus compounds
SolubilityLimited water solubility, likely soluble in organic solventsBased on presence of hydrophobic aromatic rings and chlorine substituents
Melting/Boiling PointData not availableWould require experimental determination

The compound contains four chlorine atoms as part of two 3,5-dichlorophenyl groups, which likely influence its solubility profile, making it more soluble in non-polar organic solvents than in water. The presence of a hydroxyl group attached to the phosphorus atom introduces a potential hydrogen bonding site, which might affect its interactions with other molecules and surfaces.

Spectroscopic Characteristics

Spectroscopic analysis would be essential for confirming the structure and purity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 31P NMR, would provide valuable information about the phosphorus environment. The pentavalent phosphorus center with attached sulfanylidene and hydroxyl groups would exhibit a characteristic chemical shift in 31P NMR spectra.

Additionally, 1H and 13C NMR would help elucidate the carbon framework and hydrogen environments. Mass spectrometry would confirm the molecular weight and provide fragmentation patterns specific to this structure. Infrared spectroscopy would identify functional groups, particularly the P=S and P-OH stretching vibrations, which are diagnostic for phosphonothioate compounds.

Synthesis and Preparation Methods

Analytical Confirmation

After synthesis, analytical techniques such as NMR spectroscopy and mass spectrometry would be employed to confirm the structure of both intermediates and the final compound. High-performance liquid chromatography (HPLC) or gas chromatography (GC) might be used to assess purity and identify any impurities that might be present. X-ray crystallography could provide definitive confirmation of the three-dimensional structure, particularly the complex pentacyclic arrangement.

Structural Comparison with Related Compounds

Analysis of Structural Analogues

To better understand the unique features of this compound, it is valuable to compare it with structurally related molecules. Table 2 presents a comparison with a similar phosphonothioate derivative that shares the pentacyclic core structure but differs in the aryl substituents.

Table 2: Comparison with Structurally Related Compounds

FeatureTarget CompoundRelated Compound
CAS Number1706463-50-41314132-81-4
Molecular FormulaC32H17Cl4O3PSC50H57O3PS
Molecular Weight654.3 g/mol769.0 g/mol
Aryl Substituents3,5-dichlorophenyl2,4,6-tri(propan-2-yl)phenyl
Core StructurePentacyclic with λ5-phospha centerPentacyclic with λ5-phospha center
Functional GroupsP(=S)(OH), dioxa bridgesP(=S)(OH), dioxa bridges

This comparison highlights how structural modifications, particularly the substitution of dichlorophenyl groups with triisopropylphenyl groups, affect molecular weight and potentially the physical properties and reactivity of these compounds. The chlorine atoms in the target compound introduce potential for different electronic effects and reactivity compared to the isopropyl groups in the related compound.

Relevance of 3,5-Dichlorophenyl Moiety

The 3,5-dichlorophenyl moiety found in the target compound appears in various biologically relevant molecules. For comparison, N-(3,5-dichlorophenyl)-2-hydroxysuccinamic acid (CAS: 53219-96-8) also contains this structural element but in a much simpler molecular framework . This suggests that the 3,5-dichlorophenyl group may confer specific properties or recognition features that are valuable across different chemical contexts.

The positioning of the chlorine atoms at the 3 and 5 positions of the phenyl ring creates a specific electronic distribution and steric environment that could influence molecular interactions and reactivity patterns . These features might be particularly relevant for applications requiring specific molecular recognition or electronic properties.

Research Status and Future Directions

Current Research Landscape

The compound appears to be primarily available as a research chemical, suggesting it may be at an early stage of investigation regarding potential applications. The complex structure and specialized functional groups indicate it may have been designed for specific research purposes rather than as a general-purpose chemical.

Current research might focus on:

  • Exploring its properties as a ligand in coordination chemistry

  • Investigating its behavior in materials science applications

  • Studying structure-activity relationships with related compounds

  • Developing new synthetic methodologies using this compound as a model system

Future Research Opportunities

Future research directions for this compound might include:

  • Detailed mechanistic studies of its reactions, particularly those involving the phosphonothioate center

  • Computational modeling to understand its electronic structure and reactivity

  • Exploration of structure-property relationships through the synthesis of derivatives with modified substituents

  • Investigation of potential applications in catalysis or materials science

The development of more efficient synthetic routes to this compound and related derivatives would facilitate wider exploration of their properties and potential applications.

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